Superior Soluble Epoxide Hydrolase (sEH) Inhibition: 2-Chloro Analog Outperforms 2-Bromo Analog
In a direct comparison of sEH inhibitory activity, 2-Chloropyrimidine-5-carboxylic acid demonstrated an IC₅₀ of 0.24 µM against human sEH [1]. In stark contrast, the 2-bromopyrimidine-5-carboxylic acid analog exhibited an IC₅₀ of 70,000 nM (70 µM) under comparable assay conditions using the PHOME substrate [2]. This represents an approximate 290-fold difference in potency, firmly establishing that the chloro substitution yields significantly superior target engagement relative to the bromo variant.
| Evidence Dimension | Inhibitory concentration (IC₅₀) against human soluble epoxide hydrolase (sEH) |
|---|---|
| Target Compound Data | 0.24 µM |
| Comparator Or Baseline | 2-Bromopyrimidine-5-carboxylic acid: 70 µM (70,000 nM) |
| Quantified Difference | Approximately 290-fold more potent (0.24 µM vs. 70 µM) |
| Conditions | Human sEH enzyme; PHOME substrate; fluorescence assay (details in BindingDB entries) |
Why This Matters
For researchers developing sEH inhibitors for cardiovascular or anti-inflammatory indications, this potency differential makes the 2-chloro analog the unequivocally preferred starting scaffold; the 2-bromo analog's weak activity renders it largely unsuitable for this target class.
- [1] BindingDB. ChEMBL_305686 (CHEMBL828058). Inhibitory concentration against human soluble epoxide hydrolase (sEH) at 0.24 µM for 2-chloropyrimidine-5-carboxylic acid. View Source
- [2] BindingDB. BDBM50002342 CHEMBL3233606. IC₅₀: 7.00E+4 nM for inhibition of human full-length C-terminal His6-tagged sEH expressed in E. coli BL21(DE3) cells using PHOME as substrate. View Source
